N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide
Description
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide is a synthetic acetamide derivative featuring a fluorinated phenylpiperazine core and a phenylsulfanyl substituent. Its molecular structure combines a 3-fluoro-4-(4-phenylpiperazino)phenyl group linked to an acetamide backbone via a sulfur atom (Fig. 1). This design integrates pharmacophores associated with central nervous system (CNS) modulation, antimicrobial activity, and receptor binding, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3OS/c25-22-17-19(26-24(29)18-30-21-9-5-2-6-10-21)11-12-23(22)28-15-13-27(14-16-28)20-7-3-1-4-8-20/h1-12,17H,13-16,18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLNHMFERNHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)CSC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are contextualized below against analogs with shared pharmacophores or substituents.
Structural Analogues with Piperazine and Fluorophenyl Moieties
- 2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-28-9): Key Differences: Replaces the phenylsulfanyl group with a sulfonylethyl chain. Molecular weight (423.5 g/mol) is higher due to additional fluorine and sulfonyl groups . Biological Relevance: Sulfonamide derivatives are often associated with protease inhibition or antimicrobial activity, whereas phenylsulfanyl groups may favor dopamine receptor interactions .
- N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide: Key Differences: Simpler structure lacking the phenylsulfanyl and 3-fluoro-4-phenylpiperazino substituents.
Analogues with Sulfur-Containing Substituents
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Key Differences: Features a methoxyphenyl group and aminophenylsulfanyl chain. Impact: The methoxy group enhances solubility but reduces CNS activity due to increased polarity. Demonstrated antimicrobial efficacy in vitro, suggesting sulfur’s role in disrupting microbial membranes . Comparison: The target compound’s fluorine atom may confer metabolic stability over the methoxy group’s susceptibility to demethylation .
- N-(4-anilinophenyl)-2-sulfanylacetamide: Key Differences: Contains an anilinophenyl group instead of fluorophenylpiperazine.
Analogues with Halogenated Aromatic Systems
- 2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide :
- Key Differences : Incorporates multiple chlorine atoms and a dichlorobenzylsulfanyl group.
- Impact : Increased halogenation improves receptor affinity (e.g., σ receptors) but raises toxicity risks. The dichlorobenzyl group may enhance lipid solubility, contrasting with the target compound’s phenylsulfanyl balance of lipophilicity and metabolic clearance .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability: The target compound’s fluorine atom and phenylsulfanyl group may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ’s methoxy derivative), extending half-life .
- Receptor Binding : Piperazine derivatives (e.g., ) often target dopamine D2 or serotonin receptors. The phenylsulfanyl group’s electron-rich sulfur could modulate binding kinetics versus sulfonamide or chlorinated analogs .
- Toxicity Profile : Halogenated analogs () show higher cytotoxicity in vitro, suggesting the target compound’s single fluorine substitution may offer a safer profile .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide, and how can purity be validated?
- Methodology :
- Step 1 : Utilize a multi-step synthesis involving nucleophilic substitution to introduce the 4-phenylpiperazine moiety, followed by coupling with a thioacetamide derivative. Evidence from structurally similar compounds suggests using intermediates like 3-fluoro-4-aminophenyl precursors and protecting group strategies to avoid side reactions .
- Step 2 : Purify via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and verify purity using HPLC with a C18 column (≥95% purity threshold). Confirm identity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Analysis : Assign peaks for fluorine (via F NMR) and sulfur-containing groups. Key signals include aromatic protons (δ 6.8–7.6 ppm), piperazine protons (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks and fragmentation patterns. Cross-validate with IR spectroscopy for functional groups (e.g., C=O stretch at ~1650 cm) .
Q. How can preliminary in vitro activity screening be designed for this compound?
- Methodology :
- Assay Selection : Test against target receptors (e.g., serotonin or dopamine receptors) due to the 4-phenylpiperazine moiety’s known affinity. Use radioligand binding assays (IC determination) .
- Controls : Include positive controls (e.g., known antagonists) and measure cytotoxicity via MTT assays in HEK-293 or HeLa cells at 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Modular Synthesis : Synthesize analogs with variations in the phenylsulfanyl group (e.g., replacing sulfur with sulfone or altering substituents on the phenyl ring). Compare IC values in receptor binding assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. Correlate docking scores with experimental activity data .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Methodology :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation or hydrolysis sites. For example, the phenylsulfanyl group may undergo CYP450-mediated oxidation .
- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize labile regions or replace metabolically vulnerable moieties (e.g., substituting piperazine with a morpholine ring) .
Q. How do pharmacokinetic parameters differ between in vitro and in vivo models?
- Methodology :
- In Vivo Studies : Administer the compound intravenously/orally to rodents and collect plasma samples over 24 hours. Calculate bioavailability (F%), half-life (t), and volume of distribution (Vd) using non-compartmental analysis (Phoenix WinNonlin) .
- Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) to assess penetration into target tissues (e.g., brain for CNS targets) .
Data Contradictions and Resolution
-
Contradiction : reports high in vitro activity for TRPV1 antagonists but notes poor correlation with in vivo efficacy due to metabolic instability.
- Resolution : Prioritize analogs with improved metabolic stability (e.g., deuterated acetamide groups) while retaining receptor affinity .
-
Contradiction : suggests 4-phenylpiperazine derivatives exhibit broad receptor promiscuity, complicating target validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
